REACTION_CXSMILES
|
O[C:2]1[C:3]2[C:8]([C:9]3C=CC=C[C:14]=3[CH:15]=1)=CC=CC=2.[C:16]([OH:20])(=[O:19])[CH:17]=[O:18]>ClCCCl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[OH:18][CH:17]1[C:15]2[CH:14]=[CH:9][CH:8]=[CH:3][C:2]=2[O:19][C:16]1=[O:20]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
OC=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The precipitated solid is then cooled down
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with cold 1,2-dichloroethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C(OC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |